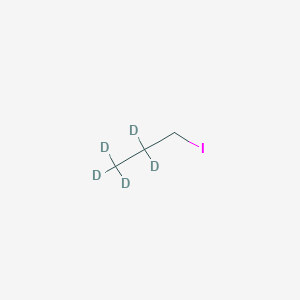

1-Iodopropane-2,2,3,3,3-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H7I |

|---|---|

Molecular Weight |

175.02 g/mol |

IUPAC Name |

1,1,1,2,2-pentadeuterio-3-iodopropane |

InChI |

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2 |

InChI Key |

PVWOIHVRPOBWPI-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CI |

Canonical SMILES |

CCCI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Iodopropane-2,2,3,3,3-d5

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 1-Iodopropane-2,2,3,3,3-d5, a deuterated isotopologue of 1-iodopropane. This document is intended for researchers and professionals in the fields of chemical synthesis, analytical chemistry, and drug development who utilize isotopically labeled compounds.

Core Physical and Chemical Properties

This compound is a saturated alkyl halide in which five hydrogen atoms have been replaced with deuterium. This isotopic substitution is primarily of interest for its utility in mass spectrometry-based analytical methods, as a tracer in reaction mechanism studies, and for the synthesis of deuterated molecules. The compound is typically supplied as a liquid, often stabilized with copper.[1][2]

The following table summarizes the key physical properties of this compound. It is important to note that while some properties have been determined specifically for the deuterated compound, others are reported for its non-deuterated analogue, 1-iodopropane. The physical properties of isotopologues are generally very similar, but slight variations may exist.

| Property | Value | Compound |

| CAS Number | 1095269-04-7 | This compound |

| Molecular Formula | CD₃CD₂CH₂I | This compound |

| Molecular Weight | 175.02 g/mol | This compound |

| Isotopic Enrichment | ≥98 atom % D | This compound |

| Physical Form | Liquid | This compound |

| Boiling Point | 101-102 °C | 1-Iodopropane (non-deuterated)[1] |

| Melting Point | -101 °C | 1-Iodopropane (non-deuterated)[1] |

| Density | 1.743 g/mL at 25 °C | 1-Iodopropane (non-deuterated)[1] |

| Refractive Index | n20/D 1.504 | 1-Iodopropane (non-deuterated)[1] |

| Vapor Pressure | 43 mmHg at 25 °C | 1-Iodopropane (non-deuterated)[1] |

Experimental Protocols for Property Determination

While specific experimental details for the characterization of this compound are not publicly detailed, the following are standard methodologies for determining the key physical properties listed above.

The boiling point is determined by heating the liquid until its vapor pressure equals the atmospheric pressure. A common laboratory method involves distillation, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured. For small quantities, a micro-boiling point apparatus can be used, which involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube immersed in the sample.

To determine the melting point, a sample is cooled until it solidifies. It is then gently heated while being stirred, and the temperature at which the solid and liquid phases are in equilibrium is recorded. This is typically performed using a calibrated thermometer or a digital melting point apparatus.

The density is measured by determining the mass of a known volume of the liquid at a specific temperature (e.g., 25 °C). A pycnometer, a flask with a precise volume, is commonly used. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

The refractive index, a measure of how much light bends when passing through the liquid, is determined using a refractometer. A few drops of the sample are placed on the prism of the instrument, and the refractive index is read directly from the scale, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).

Applications and Experimental Workflows

This compound is not involved in biological signaling pathways. Its primary utility is as a reagent in chemical synthesis to introduce a deuterated propyl group into a target molecule. This is particularly useful for creating internal standards for quantitative analysis by mass spectrometry or for studying reaction mechanisms.

The following diagram illustrates a typical experimental workflow where this compound is used as an alkylating agent to synthesize a deuterated target molecule, which can then be used as an internal standard.

Caption: Workflow for synthesis and use of a deuterated internal standard.

References

1-Iodopropane-2,2,3,3,3-d5 CAS number 1095269-04-7

CAS Number: 1095269-04-7

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodopropane-2,2,3,3,3-d5, a deuterated isotopologue of n-propyl iodide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as tracers, or as building blocks in complex syntheses.

Compound Properties

This compound is a stable, non-radioactive isotopically labeled compound. The replacement of hydrogen with deuterium at the 2 and 3 positions provides a significant mass increase, making it a valuable tool for a variety of scientific applications.

| Property | Value | Citation(s) |

| CAS Number | 1095269-04-7 | [1][2] |

| Molecular Formula | C₃H₂D₅I (or CD₃CD₂CH₂I) | [1][3] |

| Molecular Weight | 175.02 g/mol | [1][3] |

| Synonyms | n-Propyl Iodide-d5, 3-Iodopropane-1,1,1,2,2-d5 | [1][4] |

| Isotopic Enrichment | ≥98 atom % D | [1] |

| Appearance | Colorless liquid | |

| Storage Conditions | Room temperature, protected from light | [1] |

| Unlabeled CAS Number | 107-08-4 | [1][2] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is significantly simplified compared to that of 1-iodopropane. Due to the substitution of deuterium at the 2 and 3 positions, the complex splitting patterns observed in the unlabeled compound are absent. The spectrum is expected to show a single signal for the two protons on the carbon adjacent to the iodine atom.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.18 | Triplet | 2H | -CH₂-I |

Note: The chemical shift is based on the unlabeled compound and may vary slightly. The multiplicity is predicted as a triplet due to coupling with the two adjacent deuterium atoms (spin I=1), following the 2nI+1 rule where n=2 and I=1.

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak at a higher m/z value than the unlabeled compound due to the five deuterium atoms. The fragmentation pattern is also expected to differ, reflecting the increased strength of the C-D bonds compared to C-H bonds.

| m/z | Ion Fragment (Predicted) | Notes |

| 175 | [CD₃CD₂CH₂I]⁺• | Molecular ion peak. |

| 128 | [CD₃CD₂CH₂]⁺ | Loss of an iodine radical (I•). This is expected to be the base peak. |

| 48 | [CD₃CD₂]⁺ | Fragmentation of the propyl-d5 cation. |

| 31 | [CD₃]⁺ | Fragmentation of the propyl-d5 cation. |

Note: The fragmentation pattern is based on the known fragmentation of 1-iodopropane, with adjustments for the mass of deuterium.[5]

Experimental Protocols

While no specific experimental protocols for the synthesis or application of this compound have been published, the following sections describe plausible methodologies based on established organic chemistry principles.

Synthesis of this compound

A common method for the synthesis of alkyl iodides from alcohols is the Finkelstein reaction or by using other iodinating agents. A plausible synthesis for this compound would start from the corresponding deuterated alcohol, propan-1-ol-2,2,3,3,3-d5.

Reaction:

CD₃CD₂CH₂OH + I₂ + PPh₃ → CD₃CD₂CH₂I + O=PPh₃ + HI

Materials:

-

Propan-1-ol-2,2,3,3,3-d5

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in dichloromethane.

-

Cool the solution in an ice bath.

-

Add iodine portion-wise to the stirred solution.

-

To this mixture, add a solution of propan-1-ol-2,2,3,3,3-d5 in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Application in Kinetic Isotope Effect Studies

This compound is an excellent substrate for studying the kinetic isotope effect (KIE) in elimination reactions, such as the E2 reaction.[6] The KIE can provide valuable information about the reaction mechanism, particularly the rate-determining step.

Reaction:

CD₃CD₂CH₂I + Base → CD₃CD=CH₂ + HI

Experimental Workflow:

-

Reaction Setup: Prepare two sets of reactions in parallel. One set will use this compound as the substrate, and the other will use unlabeled 1-iodopropane. A strong, non-nucleophilic base such as sodium ethoxide in ethanol is used.

-

Reaction Monitoring: The reactions are carried out at a constant temperature, and the rate of the reaction is monitored over time. This can be achieved by taking aliquots at regular intervals and quenching the reaction. The concentration of the reactant or product can then be determined using gas chromatography (GC) or ¹H NMR spectroscopy.

-

Data Analysis: The rate constant (k) for both the deuterated (k_D) and non-deuterated (k_H) reactions is determined from the concentration versus time data.

-

KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = k_H / k_D. A KIE significantly greater than 1 would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction, which is characteristic of an E2 mechanism.[7][8]

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Kinetic Isotope Effect Experimental Design

Caption: Experimental design for a kinetic isotope effect study.

Applications in Drug Development

Deuterated compounds are increasingly utilized in drug development to improve the pharmacokinetic properties of drug candidates. The replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond. This can slow down the rate of metabolic processes, such as those mediated by cytochrome P450 enzymes, that involve the cleavage of a C-H bond. While there are no specific drug development applications reported for this compound, it can serve as a deuterated building block for the synthesis of more complex molecules. By incorporating a deuterated propyl chain, medicinal chemists can probe the metabolic stability of that portion of a molecule.

This guide provides a summary of the available and predicted information for this compound. Researchers should always consult safety data sheets and handle the compound with appropriate laboratory safety precautions.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Qmx Laboratories - this compound(stabilizedwithcopper)_1095269-04-7_1g [qmx.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. hoelzel-biotech.com [hoelzel-biotech.com]

- 5. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 1-Iodopropane-2,2,3,3,3-d5

Audience: Researchers, scientists, and drug development professionals.

Core Properties of 1-Iodopropane-2,2,3,3,3-d5

This compound is a deuterated form of 1-iodopropane, where five hydrogen atoms on the second and third carbon atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer for studying reaction mechanisms. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in mass spectrometric analyses.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 175.02 g/mol [1][2] |

| Molecular Formula | C₃D₅H₂I[3] |

| CAS Number | 1095269-04-7[1][2] |

| Isotopic Purity | ≥98 atom % D[2] |

| Synonyms | n-Propyl-d5 Iodide, 1-Iodopropane-d5 |

Applications in Research

While specific research applications for this compound are not extensively documented in peer-reviewed literature, its primary utility can be inferred from the common applications of deuterated alkyl halides. The most prominent application is its use as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: They help to correct for variations in ionization efficiency caused by co-eluting components of the sample matrix.

-

Improved Accuracy and Precision: By co-eluting closely with the analyte, the deuterated standard experiences similar variations during sample preparation and analysis, allowing for accurate normalization of the analyte signal.

-

Quantification of Analytes: They are crucial for the accurate quantification of analytes in complex matrices like plasma, blood, and tissue extracts.

Experimental Protocols

The following is a representative experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS assay for the determination of a target analyte (e.g., a small molecule drug or metabolite) in a biological matrix.

Disclaimer: This is a generalized protocol. Specific parameters such as concentrations, volumes, and instrument settings should be optimized for the specific analyte and matrix.

Materials and Reagents

-

Analyte Stock Solution: 1 mg/mL in a suitable solvent (e.g., methanol).

-

Internal Standard (this compound) Stock Solution: 1 mg/mL in a suitable solvent (e.g., methanol).

-

Working Standard Solutions: Prepared by serial dilution of the stock solutions.

-

Biological Matrix: e.g., human plasma, rat liver microsomes.

-

Protein Precipitation Solvent: e.g., acetonitrile or methanol, potentially containing an acid or base to improve precipitation.

-

LC-MS Grade Solvents: For mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

Sample Preparation: Protein Precipitation

-

Spiking of Internal Standard: To 100 µL of the biological matrix sample in a microcentrifuge tube, add a small volume (e.g., 5 µL) of the internal standard working solution to achieve a final concentration appropriate for the assay.

-

Vortex: Briefly vortex the sample to ensure homogeneity.

-

Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

-

Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A reverse-phase C18 column is commonly used for small molecules.

-

Mobile Phases: A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry Method: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound) must be determined and optimized.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using this compound as an internal standard in a typical quantitative bioanalytical assay.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Logical Relationship in Internal Standard-Based Quantification

The diagram below illustrates the logical relationship in how an internal standard corrects for variability in quantitative analysis.

References

Synthesis of 1-Iodopropane-2,2,3,3,3-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route to 1-Iodopropane-2,2,3,3,3-d5, a deuterated derivative of 1-iodopropane. The synthesis is presented as a two-step process commencing from the commercially available Propionaldehyde-2,2,3,3,3-d5. The methodology involves the reduction of the deuterated aldehyde to the corresponding alcohol, followed by an iodination reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the reduction of Propionaldehyde-2,2,3,3,3-d5 to yield 1-Propanol-2,2,3,3,3-d5. The subsequent step is the conversion of the deuterated primary alcohol to the final product, this compound, via an Appel-type reaction.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Propanol-2,2,3,3,3-d5

This procedure details the reduction of Propionaldehyde-2,2,3,3,3-d5 to 1-Propanol-2,2,3,3,3-d5 using sodium borohydride.

Materials:

-

Propionaldehyde-2,2,3,3,3-d5 (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Propionaldehyde-2,2,3,3,3-d5 in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Propanol-2,2,3,3,3-d5.

-

Purify the crude product by distillation to obtain pure 1-Propanol-2,2,3,3,3-d5.

Caption: Experimental workflow for the synthesis of 1-Propanol-2,2,3,3,3-d5.

Step 2: Synthesis of this compound

This procedure outlines the conversion of 1-Propanol-2,2,3,3,3-d5 to this compound using an Appel-type reaction.

Materials:

-

1-Propanol-2,2,3,3,3-d5 (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Iodine (I₂) (1.2 eq)

-

Imidazole (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of triphenylphosphine and imidazole in dichloromethane, add 1-Propanol-2,2,3,3,3-d5 under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Separate the organic layer and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Isotopic Purity (atom % D) |

| Propionaldehyde-2,2,3,3,3-d5 | C₃HD₅O | 63.11 | 46-50 | ≥98 |

| 1-Propanol-2,2,3,3,3-d5 | C₃H₃D₅O | 65.12 | ~97 | >98 (expected) |

| This compound | C₃H₂D₅I | 175.02 | 101-103 | >98 (expected) |

| Reaction Step | Reactants | Reagents | Typical Yield (%) | Purity (%) |

| 1. Reduction | Propionaldehyde-2,2,3,3,3-d5 | NaBH₄, MeOH | 85-95 | >98 (after purification) |

| 2. Iodination | 1-Propanol-2,2,3,3,3-d5 | PPh₃, I₂, Imidazole | 80-90 | >98 (after purification) |

Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet for the CH₂ group adjacent to the iodine atom. The signals corresponding to the deuterated positions (CD₂ and CD₃) will be absent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show three signals corresponding to the three carbon atoms of the propane chain. The signals for the deuterated carbons will exhibit splitting due to C-D coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z = 175.02). The fragmentation pattern will be indicative of the structure.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety practices should be strictly adhered to during all experimental procedures.

In-Depth Technical Guide: Spectral Analysis of 1-Iodopropane-2,2,3,3,3-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 1-Iodopropane-2,2,3,3,3-d5. This isotopically labeled compound, with the chemical formula CD₃CD₂CH₂I, is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses. Understanding its spectral characteristics is crucial for its effective utilization.

Chemical Structure and Isotopic Labeling

This compound is a saturated alkyl halide where five hydrogen atoms have been replaced by deuterium atoms at the C2 and C3 positions.

Structure:

This specific labeling pattern significantly influences its NMR and MS spectra, providing distinct signatures that can be readily identified and analyzed.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular environment of the nuclei.

Predicted ¹H NMR Spectral Data

Due to the extensive deuteration, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The only protons present are on the C1 carbon, adjacent to the iodine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 | Triplet (t) | 2H | -CH₂-I |

Note: The chemical shift is an approximation based on the non-deuterated analogue. The multiplicity is predicted as a triplet due to coupling with the two adjacent deuterium atoms on the C2 carbon.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all three carbon atoms, with the deuterated carbons exhibiting characteristic splitting patterns due to coupling with deuterium.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10 | Singlet | -C H₂-I |

| ~26 | Multiplet | -C D₂- |

| ~15 | Multiplet | -C D₃ |

Note: Chemical shifts are based on data for the non-deuterated 1-iodopropane and may vary slightly.[1] The signals for the deuterated carbons (CD₂ and CD₃) are expected to be of lower intensity and split into multiplets due to one-bond C-D coupling.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its isotopic mass. The fragmentation pattern will be influenced by the presence of deuterium atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Notes |

| 175 | [CD₃CD₂CH₂I]⁺ | Molecular Ion (M⁺) |

| 127 | [I]⁺ | Iodine cation |

| 48 | [CD₂CH₂I]⁺ or [CD₃CD₂]⁺ | Propyl-d5 cation or fragment |

| 31 | [CD₂CH₂]⁺ | Ethyl-d2 cation |

Note: The molecular weight of this compound is approximately 175.02 g/mol . The fragmentation pattern is predicted based on the known fragmentation of 1-iodopropane and the masses of the deuterated fragments.

Experimental Protocols

While specific experimental parameters for the acquisition of the presented data are not publicly available, the following are general protocols typically employed for the analysis of similar compounds.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d6) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard pulse sequence is used. The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width is required (e.g., 0-200 ppm).

Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector is used to record the abundance of each ion.

Logical Relationships of Spectral Data

The following diagram illustrates the relationship between the chemical structure of this compound and its expected spectral data.

Caption: Relationship between the structure of this compound and its key NMR and MS spectral features.

References

Isotopic Enrichment of 1-Iodopropane-2,2,3,3,3-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of 1-Iodopropane-2,2,3,3,3-d5, a deuterated analog of 1-iodopropane. The introduction of deuterium at specific positions in a molecule can significantly alter its metabolic profile and is a valuable technique in drug discovery and development for studying reaction mechanisms and as an internal standard in analytical chemistry.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available deuterated aldehyde, Propionaldehyde-2,2,3,3,3-d5. This is first reduced to the corresponding alcohol, Propan-1-ol-2,2,3,3,3-d5, which is subsequently converted to the desired this compound.

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Propan-1-ol-2,2,3,3,3-d5

Materials:

-

Propionaldehyde-2,2,3,3,3-d5

-

Sodium borodeuteride (NaBD4)

-

Anhydrous Tetrahydrofuran (THF)

-

Deuterium oxide (D2O)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of Propionaldehyde-2,2,3,3,3-d5 (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.

-

Sodium borodeuteride (1.1 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

The reaction is quenched by the slow addition of D2O at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield Propan-1-ol-2,2,3,3,3-d5.

Step 2: Synthesis of this compound

Materials:

-

Propan-1-ol-2,2,3,3,3-d5

-

Iodine (I2)

-

Triphenylphosphine (PPh3)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

Procedure:

-

To a stirred solution of triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, iodine (1.2 equivalents) is added portion-wise. The mixture is stirred until the initial brown color disappears and a yellow-orange precipitate forms.

-

A solution of Propan-1-ol-2,2,3,3,3-d5 (1 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction mixture is then washed sequentially with saturated aqueous Na2S2O3 solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to afford this compound.

Data Presentation

Table 1: Physical and Isotopic Properties of this compound

| Property | Value |

| CAS Number | 1095269-04-7 |

| Molecular Formula | C3H2D5I |

| Molecular Weight | 175.02 g/mol |

| Isotopic Enrichment | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

Table 2: Expected Yields and Purity

| Step | Product | Typical Yield | Typical Purity |

| 1 | Propan-1-ol-2,2,3,3,3-d5 | 85-95% | >98% |

| 2 | This compound | 70-85% | >98% |

Experimental Workflow

The overall experimental workflow from starting materials to the final purified product is depicted below.

Caption: Experimental workflow for the synthesis of 1-Iodopropane-d5.

Disclaimer: The provided experimental protocols are intended as a general guide. Researchers should consult relevant literature and safety data sheets before conducting any experiments. All procedures should be performed by qualified personnel in a properly equipped laboratory.

Commercial Suppliers and Technical Guide for 1-Iodopropane-2,2,3,3,3-d5

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, 1-Iodopropane-2,2,3,3,3-d5 is a valuable tool, primarily employed as an internal standard in quantitative analysis by mass spectrometry. This technical guide provides an overview of commercial suppliers, their product specifications, and a detailed experimental protocol for its application in isotope dilution mass spectrometry (IDMS).

Commercial Supplier Data

Sourcing high-purity deuterated standards is critical for analytical accuracy. The following table summarizes the key quantitative data for this compound from a leading commercial supplier.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment (atom % D) | Available Quantities |

| C/D/N Isotopes | D-0196 | 1095269-04-7 | CD₃CD₂CH₂I | 175.02 | 98% | 0.5 g, 1 g |

| Hölzel Diagnostika | CDN-D-0196-1G | 1095269-04-7 | CD₃CD₂CH₂I | 175.02 | 98% | 1 g |

Note: Hölzel Diagnostika is a distributor for C/D/N Isotopes (Toronto Research Chemicals).

Application in Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for the quantification of its non-labeled counterpart, 1-iodopropane, or structurally related compounds. The use of a stable isotope-labeled internal standard is considered a best practice in quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency.[1][2][3][4] The nearly identical chemical and physical properties of the deuterated standard to the analyte ensure they behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise measurements.[5][6]

General Experimental Protocol for Quantitative Analysis using GC-MS

This protocol outlines a general procedure for the use of this compound as an internal standard in a gas chromatography-mass spectrometry (GC-MS) workflow. The precise parameters for the GC oven program, carrier gas flow rate, and mass spectrometer settings should be optimized for the specific analyte and instrument.

1. Preparation of Standard Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (e.g., 1-iodopropane) in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Create a series of calibration standards by spiking known amounts of the analyte stock solution into a series of vials. Add a constant, known amount of the internal standard stock solution to each calibration standard. Dilute to a final volume with the solvent. This creates a set of standards with varying analyte concentrations but a constant internal standard concentration.

2. Sample Preparation:

-

Accurately measure a known quantity of the sample to be analyzed (e.g., 1 mL of a liquid sample, a known weight of a solid sample dissolved in a solvent).

-

Spike the sample with the same constant, known amount of the internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample cleanup or extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

3. GC-MS Analysis:

-

Inject a fixed volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS system.

-

The gas chromatograph will separate the analyte and the internal standard based on their volatility and interaction with the GC column. Due to the deuterium labeling, the internal standard may have a slightly different retention time than the analyte.

-

The mass spectrometer will detect and quantify the analyte and the internal standard. It is crucial to operate the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor at least one characteristic ion for the analyte and one for the internal standard.

4. Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Calculate the peak area ratio for the analyte and internal standard in the unknown sample.

-

Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical quantitative analysis workflow using a deuterated internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Iodopropane-2,2,3,3,3-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for 1-Iodopropane-2,2,3,3,3-d5. The information is compiled from various safety data sheets (SDS) and chemical databases for the non-deuterated analogue, 1-iodopropane. The toxicological and chemical properties of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts. However, it is imperative to consult the specific Safety Data Sheet provided by the supplier for this compound before handling and to conduct a thorough risk assessment for your specific experimental conditions.

Introduction

This compound is a deuterated version of 1-iodopropane, where five hydrogen atoms on the propyl chain have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based analysis and as a tracer in mechanistic and metabolic studies.[1][2] Understanding its safety and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

1-Iodopropane is classified as a flammable liquid and is harmful if inhaled or swallowed.[3][4] It can cause skin and serious eye irritation.[3] There is also suspicion that it may cause genetic defects and cancer.[5] It is harmful to aquatic life with long-lasting effects.[5]

GHS Hazard Classification: The following table summarizes the GHS hazard classifications for 1-iodopropane, which are expected to be applicable to its deuterated form.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3][6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][6] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[6] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[6] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects[5] |

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of 1-iodopropane, with a slight increase in molecular weight due to the presence of deuterium.

| Property | Value for 1-Iodopropane |

| Molecular Formula | C3H7I |

| Molecular Weight | 169.99 g/mol [3] |

| Appearance | Colorless to light yellow liquid[5][7] |

| Odor | Pungent[5] |

| Boiling Point | 101-102 °C |

| Melting Point | -101 °C |

| Flash Point | 44 °C (111.2 °F) |

| Density | 1.743 g/mL at 25 °C |

| Vapor Pressure | 43 mmHg at 25 °C |

| Solubility in Water | 1.1 g/L[5] |

| Stability | Stable, but may discolor on exposure to light.[5][7] Incompatible with strong oxidizing agents and strong bases.[5][7] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following table provides general PPE recommendations.

| Body Part | Recommended Protection |

| Eyes/Face | Chemical splash goggles or a face shield.[8][9] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] A flame-resistant lab coat and closed-toe shoes are mandatory.[8] |

| Respiratory | Work in a well-ventilated area, preferably in a chemical fume hood.[10] If ventilation is inadequate, a respirator may be required.[8] |

Handling Procedures

The following workflow illustrates the key steps for safely handling this compound in a laboratory setting.

Caption: A workflow diagram illustrating the key stages of safe handling.

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][11] It should be stored away from heat, sparks, open flames, and other ignition sources.[10][11] The compound is light-sensitive and should be protected from light.[5][7]

Emergency Procedures

First-Aid Measures

The following table outlines the immediate actions to be taken in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |

Fire-Fighting Measures

1-Iodopropane is a flammable liquid.[3] In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Water spray can be used to cool fire-exposed containers.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4][12] Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[13] Ensure adequate ventilation.[4]

Experimental Protocols: Applications in Research

Due to its isotopic labeling, this compound is a valuable tool in various research applications. While specific experimental protocols will vary depending on the research objectives, the following provides an overview of its potential uses and general methodological considerations.

Use as an Internal Standard in Mass Spectrometry

Objective: To accurately quantify the unlabeled 1-iodopropane or related analytes in a complex matrix.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

Sample Preparation: Spike a known amount of the this compound internal standard solution into all samples, calibration standards, and quality control samples.

-

Extraction: Perform the necessary extraction procedure to isolate the analyte of interest and the internal standard from the sample matrix.

-

Analysis by GC-MS or LC-MS: Analyze the extracts using a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

-

Quantification: Monitor the specific mass-to-charge ratios (m/z) for both the analyte and the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in the unknown samples.

Use in Mechanistic Studies

Objective: To trace the metabolic fate of the propyl group in a biological system or a chemical reaction.

Methodology:

-

Introduction of the Labeled Compound: Introduce this compound into the system under investigation (e.g., cell culture, animal model, or reaction mixture).

-

Incubation/Reaction: Allow the system to process the labeled compound for a defined period.

-

Sample Collection and Extraction: Collect samples at various time points and perform an extraction to isolate potential metabolites or reaction products.

-

Analysis by Mass Spectrometry: Analyze the extracts by high-resolution mass spectrometry to identify molecules that have incorporated the deuterium-labeled propyl group. The mass shift of +5 Da (or fragments thereof) will indicate the presence of the labeled moiety.

-

Structure Elucidation: Use tandem mass spectrometry (MS/MS) and other spectroscopic techniques (e.g., NMR) to elucidate the structure of the deuterated metabolites or products, thereby revealing the metabolic or reaction pathway.

The following diagram illustrates a generalized workflow for using this compound in a tracer study.

Caption: A generalized workflow for conducting a tracer study.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] It should be treated as hazardous waste. Do not allow it to enter drains or waterways.[4][10]

Toxicological Information

The toxicological properties of this compound are expected to be similar to those of 1-iodopropane.

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[3][4]

-

Respiratory Irritation: May cause respiratory tract irritation.[3]

-

Chronic Toxicity: Suspected of causing genetic defects and cancer.[5]

Conclusion

This compound is a valuable research tool that requires careful handling due to its flammability and potential health hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize reviewing the specific Safety Data Sheet provided by the manufacturer and conducting a thorough risk assessment before commencing any experimental work.

References

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. researchgate.net [researchgate.net]

- 3. 1-Iodopropane | C3H7I | CID 33643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. omkarchemicals.com [omkarchemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-碘丙烷 CAS 107-08-4 | 804788 [merckmillipore.com]

- 7. 1-Iodopropane | 107-08-4 [chemicalbook.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. actenviro.com [actenviro.com]

- 13. fishersci.co.uk [fishersci.co.uk]

Deuterium Labeling in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium labeling, the strategic replacement of hydrogen with its heavy isotope deuterium, has emerged as a powerful tool in organic synthesis, with profound implications for drug discovery and development. This guide provides a comprehensive overview of the core principles, methodologies, and applications of deuterium labeling. It details key experimental protocols for various deuteration techniques, presents quantitative data to compare their efficiencies, and utilizes visualizations to illustrate reaction pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique properties of deuterium in their synthetic and medicinal chemistry endeavors.

Introduction: The Deuterium Advantage

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference in mass gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where the cleavage of a carbon-deuterium (C-D) bond is significantly slower than that of a carbon-hydrogen (C-H) bond.[1] This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond, requiring a higher activation energy for bond scission.

In the context of drug development, this effect is particularly impactful. Many drug molecules undergo metabolic degradation through oxidation reactions catalyzed by enzymes such as the cytochrome P450 (CYP450) family.[2] These metabolic pathways often involve the cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions ("soft spots"), the rate of metabolism can be slowed down. This can lead to several therapeutic benefits:

-

Improved Pharmacokinetic Profile: A slower metabolism can result in a longer drug half-life, increased plasma exposure (Area Under the Curve - AUC), and lower peak concentrations (Cmax).[1]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.

-

Enhanced Safety and Tolerability: By slowing metabolism, the formation of potentially toxic or reactive metabolites can be reduced.[3]

-

Metabolic Shunting: Deuteration at one metabolic site can redirect metabolism towards alternative, potentially more favorable pathways, a phenomenon known as metabolic shunting.[1][4]

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies these advantages. By deuterating the two methoxy groups of tetrabenazine, its rapid metabolism is attenuated, leading to a more favorable pharmacokinetic profile and allowing for lower dosing with reduced side effects.[5][6]

Beyond drug metabolism, deuterium-labeled compounds serve as invaluable tools in:

-

Mechanistic Studies: Elucidating reaction mechanisms by tracking the position of the deuterium label.

-

Quantitative Analysis: Acting as internal standards in mass spectrometry-based quantification due to their mass difference from the non-labeled analyte.[7]

-

NMR Spectroscopy: Deuterated solvents are routinely used in NMR to avoid solvent signal interference.[8]

Core Methodologies for Deuterium Labeling

A variety of methods have been developed for the introduction of deuterium into organic molecules. The choice of method depends on factors such as the desired site of deuteration, the functional group tolerance of the substrate, and the availability of deuterated reagents.

Hydrogen-Deuterium (H/D) Exchange

H/D exchange reactions involve the direct replacement of a hydrogen atom with a deuterium atom from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂). These reactions are often catalyzed by transition metals.

2.1.1. Palladium-Catalyzed H/D Exchange

Palladium catalysts, particularly palladium on carbon (Pd/C), are widely used for H/D exchange. These reactions can be performed using D₂O as the deuterium source, often in the presence of H₂ gas to facilitate the exchange.[5]

2.1.2. Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

Iridium complexes, such as Crabtree's catalyst and more recent N-heterocyclic carbene (NHC)-phosphine ligated iridium catalysts, are highly effective for directing group-assisted H/D exchange on aromatic and aliphatic C-H bonds.[9]

2.1.3. Nickel-Catalyzed H/D Exchange

Raney Nickel is a versatile and cost-effective catalyst for the deuteration of various functional groups, including N-heterocycles.[10][11] Continuous flow methods using Raney Nickel have been developed for efficient and scalable deuteration.[10][11]

Reductive Deuteration

Reductive deuteration involves the addition of deuterium across a double or triple bond, or the reduction of a functional group with a deuterated reducing agent.

2.2.1. Catalytic Deuterogenation

Unsaturated compounds such as alkenes and alkynes can be reduced with D₂ gas in the presence of a heterogeneous catalyst like Pd/C. This method provides a straightforward way to introduce two deuterium atoms into a molecule.

2.2.2. Reduction with Deuterated Metal Hydrides

Carbonyl compounds (aldehydes, ketones, esters, carboxylic acids) and other reducible functional groups can be deuterated using deuterated reducing agents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄).

Dehalogenation Deuteration

This method involves the replacement of a halogen atom (I, Br, Cl) with a deuterium atom. It is typically achieved using D₂ gas and a palladium catalyst.

Quantitative Data on Deuterium Labeling Methods

The efficiency of deuterium incorporation is a critical parameter in assessing the utility of a labeling method. The following tables summarize quantitative data for various deuteration techniques, highlighting the deuterium incorporation percentages achieved for different substrates and catalytic systems.

Table 1: Comparison of Catalytic H/D Exchange Methods

| Substrate | Catalyst System | Deuterium Source | Position of Deuteration | Deuterium Incorporation (%) | Reference |

| Phenylalanine | 5% Pd/C, Al powder | D₂O | Aromatic & Benzylic | >95 | [5] |

| Adenine | Pd/C | D₂O, H₂ | C8 | >95 | [12] |

| Uracil | Pd/C | D₂O, H₂ | C5, C6 | >95 | [12] |

| Indole (N-protected) | [Ir(COD)(IMes)(PPh₃)]PF₆ | D₂ | C2 | >98 | N/A |

| Aniline | Iridium(I) NHC/phosphine catalyst | D₂ | ortho-C-H | High | N/A |

| 4-tert-Butylphenol | Pd(OAc)₂ / N-acetylglycine | D₂O in HFIP | Aromatic C-H | 85-95 | [13][14] |

| Watermelon Ketone | Pd(OAc)₂ / N-acetylglycine | D₂O in HFIP | Aromatic C-H | 80-90 | [13][14] |

| Methyl Imidazole Carboxylate | Raney Ni | D₂O | C2 | >95 (in flow) | [10] |

Table 2: Deuterium Kinetic Isotope Effect (KIE) on Drug Metabolism

| Drug | Metabolic Reaction | Enzyme | KIE (kH/kD) | Reference |

| Enzalutamide | N-demethylation | CYP450 | 1.5 - 1.73 (in vivo) | [15] |

| Morphine | N-demethylation | P450-linked | Significant | [2] |

| Caffeine | N-demethylation | CYP450 | Varies with position (up to 4 for d₃-caffeine) | [1] |

| Deutetrabenazine (vs. Tetrabenazine) | O-demethylation | CYP2D6 | Slower metabolism | [5][6] |

| Cyclohexanone | Iodination (rate-determining enolization) | N/A | 3.5 ± 1.2 | [3] |

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments.

Protocol 1: Palladium-Catalyzed H/D Exchange of Phenylalanine

Objective: To achieve high levels of deuterium incorporation into both the aromatic and benzylic positions of phenylalanine using a Pd/C-Al-D₂O system.

Materials:

-

Phenylalanine

-

5% Palladium on carbon (Pd/C)

-

Aluminum powder

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Microwave reactor

Procedure: [5]

-

To a microwave reactor vial, add phenylalanine (0.3 mmol), 5% Pd/C (20 mg), and aluminum powder (100 mg).

-

Add D₂O (1.5 mL) to the vial.

-

Seal the vial and sonicate the catalytic mixture for 1 hour.

-

Place the vial in the microwave reactor and irradiate according to the optimized conditions (e.g., specific time and temperature as determined by optimization experiments).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst and aluminum powder.

-

Lyophilize the filtrate to obtain the deuterated phenylalanine.

-

Determine the percentage of deuterium incorporation by ¹H NMR and/or mass spectrometry.

Protocol 2: Reductive Deuteration of a Ketone using Sodium Borodeuteride

Objective: To reduce a ketone to its corresponding alcohol with deuterium incorporation at the carbinol carbon.

Materials:

-

Ketone (e.g., 9H-Fluoren-9-one)

-

Sodium borodeuteride (NaBD₄)

-

Methanol (MeOH)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dissolve the ketone (e.g., 9H-Fluoren-9-one, ~0.5 g) in methanol (8-10 mL) in an Erlenmeyer flask.

-

Cool the solution in an ice bath to 0 °C.

-

In a separate vial, quickly weigh sodium borodeuteride (a slight molar excess relative to the ketone).

-

Add the NaBD₄ to the ketone solution in one portion while stirring.

-

Continue stirring the reaction mixture in the ice bath for 15-30 minutes. Monitor the reaction progress by TLC.

-

Slowly add water to quench the excess NaBD₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated alcohol.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the product and determine deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Raney Nickel-Catalyzed Deuteration of N-Heterocycles (Batch Procedure)

Objective: To achieve selective deuteration of a nitrogen-containing heterocycle using Raney Nickel as a catalyst.

Materials:

-

N-heterocycle substrate (e.g., methyl imidazole carboxylate)

-

Raney Nickel (slurry in water or ethanol)

-

Deuterium oxide (D₂O)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure: (Adapted from general principles[18])

-

To a reaction vessel equipped with a magnetic stir bar, add the N-heterocycle substrate.

-

Carefully wash the Raney Nickel catalyst with D₂O three times to replace the storage solvent.

-

Add the D₂O-washed Raney Nickel slurry to the reaction vessel.

-

Add D₂O as the reaction solvent.

-

Seal the vessel and purge with an inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.

-

Maintain the reaction at this temperature for the desired time (e.g., 1-24 hours), monitoring the progress by taking aliquots and analyzing by NMR or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet to prevent ignition of the pyrophoric catalyst.

-

Remove the D₂O from the filtrate under reduced pressure to yield the deuterated product.

-

Analyze the product for deuterium incorporation and purity.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the Graphviz (DOT language), illustrate key concepts and workflows in deuterium labeling.

Caption: Metabolic shunting due to the Kinetic Isotope Effect.

Caption: Simplified metabolic pathway of Deutetrabenazine.[5][6][8]

Experimental Workflows

Caption: General workflow for deuterium labeling and analysis.

Caption: Workflow for determining the Kinetic Isotope Effect (KIE).

Conclusion

Deuterium labeling has transitioned from a niche technique to a mainstream strategy in modern organic synthesis and drug discovery. The ability to fine-tune the metabolic fate of a drug molecule by strategically replacing hydrogen with deuterium offers a powerful approach to improving pharmacokinetic properties and enhancing safety. This guide has provided a foundational understanding of the principles of deuterium labeling, detailed key experimental methodologies, and presented a framework for comparing their effectiveness. As our understanding of metabolic pathways and catalytic processes continues to grow, the precision and application of deuterium labeling are poised to expand even further, promising the development of safer and more effective therapeutics.

References

- 1. search.library.ucsf.edu [search.library.ucsf.edu]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 13. m.youtube.com [m.youtube.com]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. webassign.net [webassign.net]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. rsc.org [rsc.org]

Methodological & Application

Application Note: 1-Iodopropane-2,2,3,3,3-d5 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount. The use of an internal standard is a widely accepted technique to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the samples.[1] Deuterated compounds, in particular, serve as excellent internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

This application note details the use of 1-Iodopropane-2,2,3,3,3-d5 as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its structural similarity to various alkyl halides and other small organic molecules makes it a suitable choice for a wide range of applications, including environmental analysis, pharmaceutical development, and quality control. The addition of a known amount of this compound to all calibration standards and unknown samples allows for the correction of potential errors throughout the analytical workflow, leading to more reliable and reproducible results.[1][2]

Principle of Internal Standard Calibration

The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response. By adding a fixed concentration of the internal standard to every sample and standard, any variations during sample preparation or injection will affect both the analyte and the internal standard to a similar extent. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Advantages of Using this compound

-

Chemical Similarity: As a deuterated analog of 1-iodopropane, it exhibits similar chromatographic behavior to a range of small, halogenated, and non-halogenated volatile organic compounds.

-

Mass Discrimination: The five deuterium atoms provide a significant mass shift (5 amu) from its non-deuterated counterpart and other potential interferences, allowing for clear identification and quantification by the mass spectrometer.

-

Co-elution with Analytes: Due to its similar polarity and volatility to many common analytes, it is likely to elute in the same region of the chromatogram, providing effective correction for variations that may occur during the GC run.

-

Commercial Availability: this compound is commercially available with high isotopic purity.[3][4]

Predicted Mass Spectrum and Fragmentation

Predicted Key Ions for this compound:

| Ion Description | Predicted m/z | Role |

| Molecular Ion [M]⁺ | 175 | Qualifier Ion |

| Loss of Iodine [M-I]⁺ | 48 | Quantifier Ion |

| Loss of CD2CH2I [M-CD₂CH₂I]⁺ | 32 | Qualifier Ion |

Note: The selection of quantifier and qualifier ions should be confirmed experimentally by analyzing a standard of this compound. The quantifier ion should be a unique and abundant fragment, while qualifier ions are used for confirmation of the compound's identity.

Experimental Protocols

This section provides a general protocol for using this compound as an internal standard in a GC-MS analysis. This protocol should be adapted and optimized for the specific analyte and matrix being analyzed.

Materials and Reagents

-

This compound (isotopic purity ≥ 98%)

-

Analyte(s) of interest

-

High-purity solvent (e.g., methanol, hexane, or dichloromethane, depending on the analyte's solubility)

-

Volumetric flasks and pipettes

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium carrier gas (≥ 99.999% purity)

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

-

-

Analyte Stock Solution:

-

Prepare a stock solution of the analyte(s) of interest in a similar manner at a known concentration.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.

-

To each calibration standard, add a constant and known amount of the IS Stock solution to achieve the desired final concentration of the internal standard (e.g., 10 µg/mL).

-

Sample Preparation

-

Accurately weigh or measure a known amount of the unknown sample.

-

Extract the analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).

-

Prior to the final volume adjustment, add the same constant and known amount of the IS Stock solution as was added to the calibration standards.

-

Adjust the final volume with the appropriate solvent.

GC-MS Instrumental Parameters

The following are example GC-MS parameters and should be optimized for the specific application.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port Temperature | 250 °C |

| Injection Mode | Splitless (or Split, depending on concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min at 250 °C |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions for Analyte | To be determined based on the analyte's mass spectrum |

| SIM Ions for IS | m/z 48 (Quantifier), 175 (Qualifier), 32 (Qualifier) |

Note on Retention Time: The retention time of 1-iodopropane on a DB-5 column is a good starting point for estimating the retention time of its deuterated analog. Due to the slightly stronger intermolecular forces of C-D bonds compared to C-H bonds, this compound may have a slightly shorter retention time than 1-iodopropane under the same chromatographic conditions.

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the analyte and the internal standard in the chromatograms based on their retention times and selected ions.

-

Peak Integration: Integrate the peak areas of the quantifier ion for both the analyte and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

-

Quantification of Unknowns: Calculate the analyte-to-internal standard peak area ratio for the unknown samples and determine the concentration of the analyte using the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data for the analysis of a target analyte using this compound as an internal standard.

| Sample | Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| Calibration Std 1 | 1.0 | 50,234 | 498,765 | 0.101 |

| Calibration Std 2 | 5.0 | 251,567 | 501,234 | 0.502 |

| Calibration Std 3 | 10.0 | 505,890 | 499,543 | 1.013 |

| Calibration Std 4 | 25.0 | 1,255,432 | 502,111 | 2.500 |

| Calibration Std 5 | 50.0 | 2,510,876 | 500,987 | 5.012 |

| Unknown Sample 1 | ? | 378,912 | 503,456 | 0.752 |

| Unknown Sample 2 | ? | 987,654 | 497,890 | 1.984 |

Experimental Workflow

Caption: GC-MS workflow using an internal standard.

Conclusion

This compound is a valuable internal standard for the quantitative analysis of a variety of volatile and semi-volatile organic compounds by GC-MS. Its chemical similarity to many analytes and its distinct mass spectrum allow for effective correction of analytical variability, leading to improved accuracy and precision. The detailed protocol and guidelines presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust quantitative GC-MS methods.

References

Application Notes and Protocols for Quantitative Mass Spectrometry using 1-Iodopropane-2,2,3,3,3-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of low molecular weight thiols, such as cysteine, homocysteine, and glutathione, is crucial in various fields of research, including drug development, due to their significant roles in biological systems. These roles include redox regulation, detoxification, and protein structure. The inherent reactivity and potential for oxidation of the thiol group present analytical challenges. Derivatization of the thiol group is a common strategy to enhance stability and improve chromatographic and mass spectrometric detection.

1-Iodopropane-2,2,3,3,3-d5 is a deuterated alkylating agent that serves as an ideal internal standard for the quantitative analysis of thiols by mass spectrometry. By incorporating a stable isotope-labeled internal standard, variations in sample preparation, derivatization efficiency, and instrument response can be effectively normalized, leading to highly accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound in quantitative mass spectrometry.

Principle of the Method

The method is based on the principle of stable isotope dilution mass spectrometry. The analyte (thiol-containing compound) in the sample is derivatized with a non-labeled alkylating agent (1-iodopropane), while a known amount of the deuterated internal standard (this compound) is used to derivatize a separate standard or is spiked directly into the sample. The derivatization reaction involves the alkylation of the thiol group to form a stable thioether.

The derivatized analyte and internal standard, which have a fixed mass difference due to the deuterium labeling, are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in the sample.

Key Applications

-

Pharmacokinetic studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of thiol-containing drugs.

-

Biomarker discovery and validation: Measuring endogenous thiol levels as potential biomarkers for various diseases.

-

Redox biology research: Investigating the role of thiols in cellular redox signaling and oxidative stress.

-

Pharmaceutical quality control: Ensuring the purity and stability of thiol-containing drug substances and products.

Experimental Protocols

Materials and Reagents

-

This compound

-

1-Iodopropane

-

Target thiol standards (e.g., L-cysteine, L-homocysteine, L-glutathione)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Biological matrix (e.g., plasma, cell lysate)

Protocol 1: Derivatization of Thiols for Quantitative Analysis

This protocol describes the derivatization of thiols in a biological sample using 1-iodopropane and this compound as the internal standard.

-

Sample Preparation:

-

Thaw frozen biological samples (e.g., plasma) on ice.

-

To 100 µL of the sample, add 10 µL of 100 mM TCEP solution to reduce any disulfide bonds. Incubate at room temperature for 30 minutes.

-

Spike the sample with 10 µL of a known concentration of this compound solution in acetonitrile (internal standard). The concentration of the internal standard should be chosen to be close to the expected concentration of the analyte.

-

-

Derivatization Reaction:

-

Add 50 µL of 1 M ammonium bicarbonate buffer (pH ~8.5) to the sample.

-

Add 20 µL of a 50 mM solution of 1-iodopropane in acetonitrile.

-

Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

-

-

Sample Clean-up (Protein Precipitation):

-

Add 300 µL of ice-cold acetonitrile to the derivatized sample to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-